molecular formula C9H4BrF3 B3123872 1-(2-Bromoethynyl)-4-(trifluoromethyl)benzene CAS No. 313343-88-3

1-(2-Bromoethynyl)-4-(trifluoromethyl)benzene

Cat. No.: B3123872
CAS No.: 313343-88-3
M. Wt: 249.03 g/mol
InChI Key: FQCMLRXZSBFXQH-UHFFFAOYSA-N
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Description

1-(2-Bromoethynyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromoethynyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Bromoethynyl)-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzene and bromoacetylene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or copper-based catalysts.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

1-(2-Bromoethynyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Addition Reactions: The triple bond in the bromoethynyl group can participate in addition reactions, such as hydrogenation or halogenation, resulting in the formation of saturated or halogenated products.

Scientific Research Applications

1-(2-Bromoethynyl)-4-(trifluoromethyl)benzene has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: Researchers explore its potential biological activity, including its interactions with enzymes and receptors, to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethynyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its overall biological activity.

Comparison with Similar Compounds

1-(2-Bromoethynyl)-4-(trifluoromethyl)benzene can be compared with similar compounds, such as:

    1-(2-Bromoethynyl)-2-fluorobenzene: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different electronic and steric properties.

    1-(2-Bromoethynyl)-3-methylbenzene:

    1-(2-Bromoethynyl)-4-chlorobenzene: The substitution of a chlorine atom for the trifluoromethyl group leads to variations in the compound’s chemical behavior and uses.

Properties

IUPAC Name

1-(2-bromoethynyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCMLRXZSBFXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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